MRSA Pyruvate Kinase Inhibition: 5-Bromo-2-(4-bromophenyl)-1H-indole vs. Structurally Proximal Inhibitors from the Same Study
In the primary screening study by Labrière et al. (2017, Eur. J. Med. Chem. 125, 1–13), 5-bromo-2-(4-bromophenyl)-1H-indole inhibited recombinant MRSA252 pyruvate kinase by 21.0% at 1 µM using a PEP/LDH-coupled assay [1]. Within the same compound collection, the most potent inhibitors achieved activities in the low nanomolar range, while this compound occupies a distinct intermediate-activity zone that is informative for SAR mapping of the direct indole-phenyl linkage series (0-atom linker subseries) [2]. Its antibacterial MIC against S. aureus ATCC 29213 was determined as >98 µM (not determined precisely), indicating that enzyme inhibition does not directly translate to potent whole-cell activity—a critical differentiation for target-validation probe selection versus lead optimization campaigns [3].
| Evidence Dimension | MRSA pyruvate kinase % inhibition at 1 µM |
|---|---|
| Target Compound Data | 21.0% inhibition at 1 µM (ChEMBL Activity ID 16845636) |
| Comparator Or Baseline | Study-wide: most potent compounds reached low nanomolar IC₅₀; structurally related bis-indole alkaloids and hydrazide-linked series achieved >80% inhibition at 1 µM. Direct comparator 5-bromo-2-(6-bromo-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione showed 34% inhibition at 1 µM (BRENDA ligand entry). |
| Quantified Difference | Target compound shows ~1.6-fold lower inhibition than the isoindole-dione comparator (21% vs. 34%) but provides a distinct indole-phenyl scaffold for further SAR exploration. |
| Conditions | Recombinant N-terminal His-tagged MRSA252 pyruvate kinase expressed in E. coli BL21(DE3); PEP substrate; LDH-coupled assay; 5 min measurement. |
Why This Matters
This dataset places 5-bromo-2-(4-bromophenyl)-1H-indole as a moderate-activity reference point in the direct indole-phenyl linkage series, enabling researchers to benchmark new analogs against a compound with publicly available enzyme and MIC data from a single controlled study.
- [1] ChEMBL Activity ID 16845636, Inhibition of recombinant N-terminal His-tagged MRSA252 pyruvate kinase at 1 µM. Deposited from Labrière et al., Eur. J. Med. Chem. 2017, 125, 1–13. View Source
- [2] Labrière, C.; Gong, H.; Finlay, B.B.; Reiner, N.E.; Young, R.N. Further investigation of inhibitors of MRSA pyruvate kinase: Towards the conception of novel antimicrobial agents. Eur. J. Med. Chem. 2017, 125, 1–13. PMID: 27643559. View Source
- [3] ChEMBL Activity ID 16845706, Antibacterial activity against S. aureus ATCC 29213, MIC >98 µM. Deposited from Labrière et al., Eur. J. Med. Chem. 2017, 125, 1–13. View Source
